Chemical properties and stability of 4-[(4-Methoxyphenyl)sulfanyl]butanoic acid
Chemical properties and stability of 4-[(4-Methoxyphenyl)sulfanyl]butanoic acid
An In-depth Technical Guide to the Chemical Properties and Stability of 4-[(4-Methoxyphenyl)sulfanyl]butanoic acid
Introduction
4-[(4-Methoxyphenyl)sulfanyl]butanoic acid is a bifunctional organic molecule that serves as a valuable building block in synthetic and medicinal chemistry. Its structure incorporates three distinct chemical motifs: a carboxylic acid, a thioether linkage, and a methoxy-substituted aromatic ring. This unique combination of functional groups imparts a versatile reactivity profile, making it a target for creating more complex molecular architectures. However, this same structural complexity presents specific challenges regarding its stability and handling. An in-depth understanding of its chemical behavior is paramount for its effective use in research and development, ensuring the integrity of experimental outcomes and the purity of synthesized materials. This guide provides a comprehensive analysis of the compound's core chemical properties, reactivity, and stability profile, supported by practical experimental protocols for its characterization and handling.
Chemical Identity and Physicochemical Properties
A foundational understanding begins with the molecule's basic identity and physical characteristics.
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IUPAC Name: 4-[(4-Methoxyphenyl)sulfanyl]butanoic acid
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CAS Number: 41655-73-4
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Molecular Formula: C₁₁H₁₄O₃S
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Molecular Weight: 226.29 g/mol
The molecule's structure is defined by a butanoic acid chain where the sulfur atom at the 4-position is linked to a p-methoxyphenyl group.
Caption: Molecular structure and key functional groups.
Table 1: Physicochemical Properties
| Property | Value | Source/Comment |
| Melting Point | 148-150 °C | For the related compound 4-(4-Methoxyphenyl)-4-oxobutanoic acid, suggesting a similar range.[1] |
| Boiling Point | Data not available | Expected to be high due to molecular weight and hydrogen bonding; likely to decompose before boiling at atmospheric pressure. |
| pKa | ~4-5 | Typical range for carboxylic acids.[2] The thioether and methoxy groups have minimal inductive effects on the distant carboxyl group. |
| Solubility | Soluble in water and polar organic solvents like methanol.[3] Insoluble in nonpolar solvents. Solubility in aqueous solutions is pH-dependent, increasing significantly at pH > pKa due to salt formation.[4] |
Core Chemical Reactivity
The molecule's reactivity is governed by its two primary functional groups: the thioether and the carboxylic acid. These groups generally react independently, allowing for selective chemical modifications.
Caption: Overview of the primary reactivity pathways.
Reactivity of the Thioether Moiety
The sulfur atom in the thioether linkage is nucleophilic and readily oxidized.
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Oxidation: This is the most significant reaction pathway for the thioether group. Oxidation occurs in a stepwise manner, first yielding the corresponding sulfoxide and, upon further oxidation with stronger reagents, the sulfone.[5][6]
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Mild Oxidation (to Sulfoxide): Reagents like hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄) can selectively oxidize the sulfide to a sulfoxide. This transformation is crucial in the synthesis of molecules with pharmaceutical interest.[7][8]
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Strong Oxidation (to Sulfone): Stronger oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA) or ozone (O₃), will typically oxidize the thioether directly to the sulfone.[5] The sulfoxide is an intermediate in this process.
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-
Alkylation: The lone pair of electrons on the sulfur atom can act as a nucleophile, reacting with alkyl halides (e.g., methyl iodide) to form stable, crystalline trialkylsulfonium salts.[6]
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Coordination with Metals: Thioethers can act as ligands, donating their sulfur lone pair to coordinate with transition metals.[6]
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is acidic and its carbonyl carbon is electrophilic, making it susceptible to a range of transformations.
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Acidity and Salt Formation: As a typical carboxylic acid, it readily donates its proton in the presence of a base (e.g., NaOH, NaHCO₃) to form a water-soluble carboxylate salt.[9] This property is fundamental to its purification and formulation. The resulting carboxylate anion is stabilized by resonance, which accounts for its acidity.[10]
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Nucleophilic Acyl Substitution: This is the most versatile class of reactions for carboxylic acids. However, the hydroxyl group (-OH) is a poor leaving group, so direct substitution is difficult.[11] The reaction often requires activation of the carboxyl group.
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Esterification: Reaction with an alcohol under acidic conditions (Fischer Esterification) yields the corresponding ester. This is an equilibrium process, often driven to completion by removing water or using an excess of the alcohol.[11][12]
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Amide Formation: Direct reaction with an amine is challenging because the basic amine will deprotonate the acid to form an unreactive carboxylate salt.[12][13] Therefore, a coupling agent such as dicyclohexylcarbodiimide (DCC) is required to first activate the carboxylic acid, allowing for nucleophilic attack by the amine.[13]
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Conversion to Acid Chlorides: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride readily converts the carboxylic acid into the highly reactive acid chloride.[11] This intermediate is not typically isolated but is used to readily form esters, amides, and other derivatives.
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Reduction: Carboxylic acids can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[9][12] Weaker agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce carboxylic acids.[12]
Chemical Stability and Degradation Profile
The long-term stability of 4-[(4-Methoxyphenyl)sulfanyl]butanoic acid is primarily dictated by the susceptibility of the thioether group to oxidation. The carboxylic acid and aromatic ring are comparatively robust under normal storage conditions.
Key Degradation Pathways
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Oxidative Degradation: This is the principal degradation pathway. Atmospheric oxygen, especially in the presence of light, heat, or trace metal catalysts, can slowly oxidize the thioether to the sulfoxide. While the reaction with H₂O₂ can be very slow under physiological conditions, other reactive oxygen species (ROS) or environmental oxidants can accelerate this process.[14] The formation of the sulfoxide and sulfone are the expected degradation products.
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Thermal Degradation: At elevated temperatures, carboxylic acids can undergo decarboxylation, although this typically requires very high heat and is not a concern under standard storage.[12] Bimolecular reactions, where one acid molecule catalyzes the decomposition of another, can also occur under pyrolysis conditions.[15][16]
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Hydrolytic Degradation: Both the thioether and carboxylic acid functional groups are stable against hydrolysis. This degradation pathway is not a significant concern.[17]
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Photodegradation: Aromatic compounds and thioethers can be sensitive to UV light. While specific data is unavailable, prolonged exposure to direct sunlight or UV sources should be avoided to prevent potential radical-mediated degradation.
Recommended Storage and Handling
To maintain the chemical integrity and purity of the compound, the following storage and handling procedures are recommended:
Table 2: Storage and Handling Recommendations
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | Minimizes the rate of potential oxidative and thermal degradation.[18] |
| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., Argon, Nitrogen). | Prevents oxidation of the sensitive thioether linkage. |
| Light | Store in amber glass vials or otherwise protect from light. | Avoids potential photodegradation. |
| Incompatibilities | Store separately from strong oxidizing agents and strong bases.[19][20][21] | Prevents unwanted chemical reactions. Oxidants will degrade the thioether, and strong bases will form the carboxylate salt. |
| Container | Use well-sealed glass or chemically resistant plastic containers. Avoid reactive metal containers. | Carboxylic acids can be corrosive to some metals over time.[19][22] |
Analytical and Characterization Methods
A suite of standard analytical techniques can be used to confirm the identity, purity, and stability of 4-[(4-Methoxyphenyl)sulfanyl]butanoic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will show characteristic signals for the aromatic protons (two doublets in the ~6.8-7.4 ppm range), the methoxy group singlet (~3.8 ppm), and the aliphatic protons of the butanoic acid chain, including two methylene groups adjacent to the sulfur and the carbonyl group, and a central methylene group. The acidic proton of the COOH group will appear as a broad singlet at a downfield chemical shift (>10 ppm).
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¹³C NMR: Will show distinct signals for the carbonyl carbon (~175-180 ppm), the aromatic carbons, the methoxy carbon (~55 ppm), and the three aliphatic carbons.
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Infrared (IR) Spectroscopy: Key characteristic absorption bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C-O stretches from the ether and acid, and C-S stretching vibrations.[23][24]
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Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode would readily show the deprotonated molecule [M-H]⁻. Fragmentation patterns would likely involve cleavage of the butanoic acid chain and the thioether linkage.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection (at ~254 nm, where the aromatic ring absorbs) is the method of choice for assessing purity and monitoring stability studies. A C18 column with a mobile phase of acetonitrile and water (containing a small amount of acid like formic or acetic acid to suppress ionization of the carboxyl group) would provide good separation.
Experimental Protocols
The following protocols provide robust methodologies for assessing the purity and stability of the target compound.
Protocol 1: Purity Assessment by Reversed-Phase HPLC
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Objective: To determine the purity of 4-[(4-Methoxyphenyl)sulfanyl]butanoic acid.
-
Instrumentation: HPLC system with UV/Vis detector, C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: 50:50 Acetonitrile:Water
-
-
Method:
-
Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of diluent to make a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 15.0 90 17.0 90 17.1 30 | 20.0 | 30 |
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-
-
Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak to determine purity. The use of formic acid in the mobile phase ensures the carboxylic acid is protonated, leading to sharper, more reproducible peaks.
Protocol 2: Forced Degradation Study for Stability Assessment
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Objective: To investigate the degradation pathways of the compound under various stress conditions.
-
Rationale: This protocol intentionally exposes the compound to harsh conditions to rapidly identify potential degradation products and assess its intrinsic stability. This is a self-validating system as the HPLC method will separate the parent compound from any new impurities formed.
Caption: Experimental workflow for the forced degradation study.
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Procedure:
-
Prepare five separate samples of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water). Keep one as an unstressed control.
-
Acidic Condition: To one sample, add an equal volume of 0.1 M HCl. Heat at 60 °C for 24 hours.
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Basic Condition: To another sample, add an equal volume of 0.1 M NaOH. Heat at 60 °C for 24 hours.
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Oxidative Condition: To a third sample, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
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Thermal Condition: Store a sample of the solid compound in an oven at 80 °C for 48 hours, then dissolve for analysis.
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Photolytic Condition: Expose a solution sample to a high-intensity UV light source (e.g., 254 nm) for 24 hours.
-
After the designated time, neutralize the acidic and basic samples if necessary, and dilute all samples to the working concentration of the HPLC method.
-
Analyze all samples, including the control, using the HPLC method described in Protocol 1.
-
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the main peak area and the appearance of new peaks indicate degradation. The oxidative stress condition is expected to show the most significant degradation, likely forming peaks corresponding to the sulfoxide and/or sulfone derivatives.
Conclusion
4-[(4-Methoxyphenyl)sulfanyl]butanoic acid is a molecule of significant utility in chemical synthesis, characterized by the distinct reactivities of its thioether and carboxylic acid functionalities. While the carboxylic acid group offers a reliable handle for forming amides, esters, and other derivatives through well-established activation methods, the thioether linkage represents the primary liability in terms of chemical stability. It is highly susceptible to oxidation, a factor that must be carefully managed through appropriate storage and handling—specifically, by protecting the compound from atmospheric oxygen, light, and incompatible reagents. The analytical and forced degradation protocols outlined in this guide provide a robust framework for researchers to ensure the quality and integrity of their material, thereby enabling its successful application in complex, multi-step research and development programs.
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![Chemical structure of 4-[(4-Methoxyphenyl)sulfanyl]butanoic acid](https://i.imgur.com/8Q5Yv6j.png)
